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6-Amino-6-deoxy-D-fructose - 74004-39-0

6-Amino-6-deoxy-D-fructose

Catalog Number: EVT-3417798
CAS Number: 74004-39-0
Molecular Formula: C6H13NO5
Molecular Weight: 179.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Amino-6-deoxy-D-fructose is a modified sugar molecule derived from D-fructose, characterized by the substitution of an amino group at the sixth carbon position. This compound plays a significant role in various biochemical processes and synthetic applications, particularly in carbohydrate chemistry and medicinal chemistry. It serves as an important intermediate in the synthesis of complex carbohydrates and has potential implications in drug development.

Source

6-Amino-6-deoxy-D-fructose can be synthesized through several methods, primarily involving the reductive amination of D-fructose. This process can utilize various reducing agents and catalysts, including sodium cyanoborohydride and biocatalytic processes using microorganisms such as Gluconobacter oxydans .

Classification

This compound belongs to the class of amino sugars, which are sugars that contain an amino group. It is structurally related to other amino sugars such as 6-Amino-6-deoxy-D-glucose and 6-Amino-6-deoxy-L-sorbose, differing primarily in their sugar backbones and stereochemistry.

Synthesis Analysis

Methods

The synthesis of 6-Amino-6-deoxy-D-fructose typically involves:

  1. Reductive Amination: D-fructose is reacted with an amine source under reducing conditions. Sodium cyanoborohydride is commonly used as the reducing agent in this process.
  2. Biocatalytic Methods: Enzymatic pathways utilizing microorganisms can convert D-fructose into 6-Amino-6-deoxy-D-fructose through a series of enzymatic reactions .

Technical Details

In laboratory settings, the reductive amination process can be carried out under mild acidic conditions to facilitate the reaction without significant side products. The biocatalytic approach leverages specific enzymes that selectively modify D-fructose to yield the desired amino sugar.

Molecular Structure Analysis

Structure

The molecular structure of 6-Amino-6-deoxy-D-fructose features a six-carbon backbone typical of hexoses, with an amino group attached to the sixth carbon. The structural formula can be represented as follows:

C6H13NO5\text{C}_6\text{H}_{13}\text{N}\text{O}_5

Data

Key molecular data includes:

  • Molecular Weight: Approximately 163.18 g/mol
  • Chemical Formula: C₆H₁₃NO₅
  • Melting Point: Not extensively documented but inferred from similar compounds.
Chemical Reactions Analysis

Reactions

6-Amino-6-deoxy-D-fructose undergoes several types of chemical reactions:

  1. Oxidation: The amino group can be oxidized to form imines or oximes using reagents like hydrogen peroxide or periodate.
  2. Reduction: The carbonyl group in the fructose moiety can be reduced to form alcohols using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The amino group can participate in nucleophilic substitution reactions, leading to N-alkyl or N-acyl derivatives .

Technical Details

These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require mild acidic conditions to prevent degradation of the sugar backbone.

Mechanism of Action

The mechanism of action for 6-Amino-6-deoxy-D-fructose involves its interaction with various enzymes and receptors within biological systems. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with enzyme active sites, influencing enzymatic activity. Additionally, this compound participates in glycation reactions, forming intermediates relevant to metabolic pathways such as the Maillard reaction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar hydroxyl groups.

Chemical Properties

  • Reactivity: Exhibits typical reactivity associated with amino sugars; it can undergo oxidation, reduction, and substitution reactions.
  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (high temperature or strong acids).

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed for characterization .

Applications

Scientific Uses

The applications of 6-Amino-6-deoxy-D-fructose span multiple fields:

  1. Chemistry: It serves as an intermediate in synthesizing complex carbohydrates and glycosides.
  2. Biology: Utilized as a probe for studying carbohydrate metabolism and enzyme interactions.
  3. Medicine: Investigated for its potential role in drug development, particularly in synthesizing glycosylated drugs.
  4. Industry: Employed in producing specialty chemicals and biodegradable polymers .
Biosynthetic Pathways and Precursor Utilization

Enzymatic Derivatization of D-Fructose via Heyns Rearrangement

6-Amino-6-deoxy-D-fructose is biosynthesized through the Heyns rearrangement, a non-enzymatic or enzyme-facilitated process where D-fructose reacts with primary amines (e.g., ammonium ions) to form stable aminodeoxy sugars. This pathway initiates with nucleophilic attack by ammonia on the carbonyl carbon (C2) of the β-fructopyranose tautomer, generating a carbinolamine intermediate. Subsequent dehydration yields a Schiff base, which undergoes irreversible rearrangement to form 6-amino-6-deoxy-D-fructose as the stable Heyns product [3]. Isotopic labeling studies confirm that nitrogen incorporation occurs preferentially at the C1 position of fructose, leading to the 6-amino-6-deoxy configuration [3]. The reaction’s efficiency depends on pH (optimal at 7.0–8.5) and temperature (60–90°C), with higher temperatures accelerating rearrangement kinetics but risking byproduct formation.

Key intermediates include glucosamine (GlcNH₂), identified as a transient species preceding 6-amino-6-deoxy-D-fructose formation. Density Functional Theory (DFT) calculations corroborate that Heyns rearrangement has a lower activation energy barrier (∼25 kcal/mol) than alternative pathways, rationalizing its predominance in aqueous ammonium systems [3].

Table 1: Key Intermediates in Heyns Rearrangement of D-Fructose

IntermediateChemical StructureRole in Pathway
β-FructopyranoseCyclic C6 keto-formReactive tautomer for amine attack
Schiff baseN=C-(CHOH)₄-CH₂OHUnstable imine precursor to Heyns
Glucosamine (GlcNH₂)C₂-aminated aldoseRearranged product before deoxygenation
6-Amino-6-deoxy-D-fructoseC6-aminated keto-sugarTerminal Heyns product

Role of Ammonium Salts in Nitrogen Incorporation

Ammonium salts serve as nitrogen donors in the biosynthesis of 6-amino-6-deoxy-D-fructose, with their conjugate bases critically influencing reaction efficiency. Diammonium hydrogen phosphate [(NH₄)₂HPO₄] demonstrates superior performance compared to salts of strong acids (e.g., NH₄Cl). This is attributed to the dual catalytic role of HPO₄²⁻: (1) buffering at near-neutral pH stabilizes reactive intermediates, and (2) phosphate anions promote proton transfer during Schiff base formation and rearrangement [3] [8]. Studies using ¹⁵N-labeled ammonium salts verify >90% incorporation of isotopic nitrogen into the C6-amino group, confirming ammonium ions as the primary nitrogen source [3].

In strawberry callus cultures, supplementation with 6-deoxy-D-fructose (a structural analog) elevates levels of 2,5-dimethyl-4-hydroxy-2H-furan-3-one-glucoside, implicating ammonium-derived amino sugars as biosynthetic precursors for flavor compounds. This highlights the biotechnological relevance of ammonium-fructose reactions in generating value-added metabolites [8].

Table 2: Influence of Ammonium Salts on Amino Sugar Yield

Ammonium SaltAnion pKaRelative Yield (%)Key Function
Diammonium hydrogen phosphate [(NH₄)₂HPO₄]7.2, 12.3100 ± 3Buffering and proton transfer
Ammonium acetate [NH₄OAc]4.7568 ± 5Mild acidity promotes dehydration
Ammonium chloride [NH₄Cl]<042 ± 4Minimal buffering; favors hydrolysis

In Situ NMR Monitoring of Reactive Intermediates

Real-time NMR spectroscopy is pivotal for elucidating transient species in the conversion of D-fructose to 6-amino-6-deoxy-D-fructose. In situ ¹³C and ¹H NMR analyses reveal time-resolved formation of intermediates, including:

  • α/β-Fructofuranose and β-fructopyranose: Dominant initial tautomers (chemical shifts: δ 62.5–64.2 ppm for C6; δ 98.5–102.1 ppm for C2) [3].
  • Glucosamine (GlcNH₂): Detected within 15 minutes (characteristic C1 signal at δ 92.7 ppm) [3].
  • 6-Amino-6-deoxy-D-fructose: Final product identified via C6 resonance upfield shift to δ 41.2 ppm (vs. δ 62.5 ppm in fructose), confirming deoxygenation [3] [5].

Advanced techniques like 1D TOCSY (Total Correlation Spectroscopy) resolve overlapping signals in complex reaction mixtures. For example, selective excitation of H1 protons in GlcNH₂ (δ 5.2 ppm) reveals scalar-coupled networks, confirming its structure [3]. Additionally, 2D ¹H–¹³C HSQC (Heteronuclear Single Quantum Coherence) maps covalent bonds between C6/H6 atoms (δC 41.2/δH 3.1 ppm) in 6-amino-6-deoxy-D-fructose, eliminating ambiguity in assignment [3] [5].

Table 3: NMR Techniques for Intermediate Tracking

TechniqueKey ParametersIntermediates Detected
In situ ¹³C NMR125 MHz, D₂O, 25°CTautomers, Schiff base, GlcNH₂
1D TOCSYMixing time 80 ms; selective 90° pulseGlcNH₂ spin systems
2D ¹H–¹³C HSQC¹JCH = 145 HzC-H bonds in 6-amino-6-deoxy product
HCCH-COSY³JHH coupling networksStereochemistry confirmation

DFT calculations complement NMR data by simulating ¹³C chemical shifts of proposed intermediates. Theoretical shifts for GlcNH₂ (C1: δ 92.5 ppm) align with experimental observations (δ 92.7 ppm), validating the Heyns rearrangement mechanism [3].

Properties

CAS Number

74004-39-0

Product Name

6-Amino-6-deoxy-D-fructose

IUPAC Name

6-amino-1,3,4,5-tetrahydroxyhexan-2-one

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,8-9,11-12H,1-2,7H2

InChI Key

AOPNPKRMTASTLC-UHFFFAOYSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)N

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)N

Isomeric SMILES

C(C(C(C(C(=O)CO)O)O)O)N

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